molecular formula C8H5ClF2N2O B11719302 2-Chloro-5-(difluoromethoxy)-1H-benzimidazole

2-Chloro-5-(difluoromethoxy)-1H-benzimidazole

Cat. No.: B11719302
M. Wt: 218.59 g/mol
InChI Key: JNZJAUIKFAIPLU-UHFFFAOYSA-N
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Description

2-Chloro-5-(difluoromethoxy)-1H-benzimidazole is a heterocyclic aromatic compound It is characterized by the presence of a benzimidazole ring substituted with a chloro group at the second position and a difluoromethoxy group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(difluoromethoxy)-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzimidazole and difluoromethoxy reagents.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dichloromethane or dimethylformamide.

    Catalysts and Reagents: Catalysts such as palladium or copper may be used to facilitate the reaction. Reagents like sodium hydride or potassium carbonate are often employed to deprotonate the starting materials and promote nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are scaled up using large reactors with precise temperature and pressure control.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(difluoromethoxy)-1H-benzimidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in solvents such as dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted benzimidazoles, biaryl compounds, and various oxidized or reduced derivatives.

Scientific Research Applications

2-Chloro-5-(difluoromethoxy)-1H-benzimidazole has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biological studies to understand enzyme interactions and cellular pathways.

    Industrial Applications: It is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(difluoromethoxy)-1H-benzimidazole involves:

    Molecular Targets: The compound targets specific enzymes or receptors in biological systems.

    Pathways: It interferes with cellular pathways by binding to active sites or altering the conformation of target proteins.

    Effects: The binding of the compound to its target can inhibit enzyme activity, disrupt cellular processes, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(difluoromethoxy)pyrimidine: Similar in structure but with a pyrimidine ring instead of a benzimidazole ring.

    2-Chloro-5-(trifluoromethoxy)benzimidazole: Similar but with a trifluoromethoxy group instead of a difluoromethoxy group.

Uniqueness

2-Chloro-5-(difluoromethoxy)-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design and materials science.

Properties

Molecular Formula

C8H5ClF2N2O

Molecular Weight

218.59 g/mol

IUPAC Name

2-chloro-6-(difluoromethoxy)-1H-benzimidazole

InChI

InChI=1S/C8H5ClF2N2O/c9-7-12-5-2-1-4(14-8(10)11)3-6(5)13-7/h1-3,8H,(H,12,13)

InChI Key

JNZJAUIKFAIPLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)NC(=N2)Cl

Origin of Product

United States

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